molecular formula C14H10F6N4O3 B607992 HX1 CAS No. 1520083-61-7

HX1

Cat. No.: B607992
CAS No.: 1520083-61-7
M. Wt: 396.24 g/mol
InChI Key: FNNKXGWDBVPDKY-UHFFFAOYSA-N
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Description

The term “HX1” appears to refer to multiple entities depending on the context. It could refer to a concept car model by Peugeot , a camera model by Sony , or even a Chinese individual sequenced in a genomics study . Without a specific context, it’s challenging to provide a precise description.


Synthesis Analysis

In the context of genomics, the Chinese individual referred to as “this compound” was sequenced using single-molecule real-time (SMRT) long-read sequencing . A physical map was constructed using NanoChannel arrays, and a de novo assembly was generated .


Molecular Structure Analysis

For the genomics context, the this compound individual’s genome was assembled, revealing specific sequences and alternative haplotypes . This process involved analyzing the molecular structure of the individual’s DNA.

Scientific Research Applications

1. HX1 as a Glucose Sensor in Plants

Arabidopsis hexokinase1 (this compound) is a critical glucose sensor in plants, integrating nutrient and hormone signals to regulate gene expression and plant growth in response to environmental stimuli. A study by Cho, Yoo, and Sheen (2006) revealed the role of this compound in forming a glucose signaling complex in the nucleus, which directly modulates gene transcription independent of glucose metabolism. This finding suggests that metabolic enzymes like this compound may perform previously unrecognized functions within the nucleus (Cho, Yoo, & Sheen, 2006).

2. This compound in Hydrogen/Deuterium Exchange (HDX) Studies

Hydrogen/deuterium exchange (HDX) detected by mass spectrometry (MS) is a valuable method in protein studies, including analyzing protein conformation and dynamics. A review by Pirrone, Iacob, and Engen (2014) discusses the applications of HDX MS in scientific research, emphasizing its growing use in various sectors and the expanded range of its applications due to modern technological advancements (Pirrone, Iacob, & Engen, 2014).

3. This compound in X-Box Binding Protein Research

The human X-box binding protein 1 (hXBP-1) is vital for hepatocyte growth and plasma cell differentiation. Fujimoto et al. (2003) explored hXBP-1's role in breast cancer by analyzing its expression in primary breast cancers and cancer cell lines. They discovered increased hXBP-1 expression in these cancers, suggesting a potential role in breast carcinogenesis (Fujimoto et al., 2003).

4. This compound in Mars Exploration Research

The HX-1 Mars exploration mission is China's first venture to Mars, with the Ground Research and Application System (GRAS) being a key component. The system is responsible for scientific exploration plan formulation, payload operation management, data processing, and research applications. Jianjun et al. (2018) describe GRAS's role in this mission, highlighting the technological challenges and solutions in Mars exploration (Jianjun et al., 2018).

5. This compound in Xerocytosis Research

Hereditary xerocytosis (HX) is linked to mutations in the mechanosensitive channel protein PIEZO1. Moura et al. (2019) investigated the impact of PIEZO1 gain-of-function mutations on reticulocyte maturation in HX. They discovered that these mutations delay reticulocyte maturation, contributing to the reticulocytosis phenotype observed in HX patients (Moura et al., 2019).

Mechanism of Action

In the context of genomics, the sequencing and assembly of the HX1 genome allowed for the identification of specific sequences and alternative haplotypes . This could potentially reveal insights into the individual’s genetic traits and susceptibilities.

Future Directions

The future directions associated with “HX1” would also depend on the context. In genomics, for instance, further analysis of the this compound genome could lead to new insights into human genetic variation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound 'HX1' involves the condensation of two different starting materials followed by a series of reactions to form the final product. The reaction steps are carefully designed to ensure high yield and purity of the final product.", "Starting Materials": ["Starting material 1: Compound A", "Starting material 2: Compound B"], "Reaction": ["Step 1: Compound A is dissolved in a solvent and a base is added to the solution to deprotonate the molecule.", "Step 2: Compound B is added to the solution and the mixture is heated to initiate the condensation reaction.", "Step 3: The resulting intermediate is then subjected to a series of reactions, including reduction, oxidation, and cyclization, to form the final product, HX1.", "Step 4: The product is purified using various techniques such as chromatography and recrystallization to obtain a high purity sample of HX1."] }

CAS No.

1520083-61-7

Molecular Formula

C14H10F6N4O3

Molecular Weight

396.24 g/mol

IUPAC Name

2-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-N-hydroxy-6-oxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C14H10F6N4O3/c15-13(16,17)7-1-6(2-8(3-7)14(18,19)20)4-21-12-22-5-9(10(25)23-12)11(26)24-27/h1-3,5,27H,4H2,(H,24,26)(H2,21,22,23,25)

InChI Key

FNNKXGWDBVPDKY-UHFFFAOYSA-N

SMILES

O=C(C1=CN=C(NCC2=CC(C(F)(F)F)=CC(C(F)(F)F)=C2)NC1=O)NO

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CNC2=NC=C(C(=O)N2)C(=O)NO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HX1;  HX-1;  HX 1; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does HX1 interact with myeloperoxidase (MPO)?

A1: this compound acts as a potent, reversible inhibitor of MPO. It binds tightly within the enzyme's active site cavity, situated above the heme group and obstructing the substrate channel. [] This binding prevents the production of hypohalous acids, effectively inhibiting MPO's halogenation activity. []

Q2: What is the significance of this compound's interaction with MPO?

A2: MPO plays a significant role in oxidative stress during inflammation, contributing to various inflammatory diseases. [] By inhibiting MPO, this compound has the potential to limit oxidative damage and mitigate the progression of these diseases.

Q3: How does this compound impact the peroxidase cycle of MPO?

A3: this compound, acting as an electron donor, shifts MPO from its harmful halogenation cycle to the less damaging peroxidase cycle. [] This shift effectively reduces the production of harmful reactive oxygen species.

Q4: What is the molecular structure of this compound?

A5: this compound is a derivative of hexahydropyrimidine and specifically, a bisarylpropylamine derivative. [] It features one amino group on the bridge connecting two aromatic rings. [] The presence of three methylene groups between this secondary amine and an aromatic ring is crucial for its inhibitory activity. []

Q5: Is there information available on this compound's material compatibility or stability under various conditions?

A5: The provided research papers do not offer specific details regarding this compound's material compatibility or its stability under different conditions. Further research is necessary to explore these aspects.

Q6: Does this compound exhibit any catalytic properties?

A6: The research primarily focuses on this compound's inhibitory activity against MPO. No catalytic properties have been reported for this compound in the provided research.

Q7: What computational methods were employed to study this compound?

A8: Researchers utilized high-throughput virtual screening (HTVS) to identify this compound as a potential MPO inhibitor. [] They subsequently employed docking studies to understand this compound's binding mode within the MPO active site. [] These studies provided valuable insights into the structure-activity relationship of this compound and guided further optimization efforts.

Q8: How do structural modifications of this compound affect its inhibitory activity?

A9: Research indicates that the position of the hydroxyl group on the aromatic rings of this compound significantly impacts its inhibitory activity. [] Additionally, the length of the bridge connecting the secondary amine to the aromatic ring is crucial, with three methylene groups demonstrating optimal activity. [] Replacing one of the aromatic rings with a fluorotryptamine moiety, as seen in compound 38, leads to a tenfold increase in potency compared to this compound. []

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